Ac-Gly-DL-Asp-DL-Tyr-DL-Ser-DL-His-DL-Cys(1)-DL-Ser-DL-Pro-DL-Leu-DL-Arg-DL-Tyr-DL-Tyr-DL-Pro-DL-Trp-DL-Trp-DL-Lys-DL-Cys(1)-DL-xiThr-DL-Tyr-DL-Pro-DL-Asp-DL-Pro-DL-Glu-Gly-Gly-Gly-NH2.TFA
CAS No.: 478188-26-0
Cat. No.: VC7845113
Molecular Formula: C143H186F3N35O42S2
Molecular Weight: 3188.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478188-26-0 |
|---|---|
| Molecular Formula | C143H186F3N35O42S2 |
| Molecular Weight | 3188.3 g/mol |
| IUPAC Name | 4-[[1-[2-[[1-[2-[[2-[[24-[[2-[[2-[[2-[[2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-32-(4-aminobutyl)-9-(3-carbamimidamidopropyl)-21-(hydroxymethyl)-3,6-bis[(4-hydroxyphenyl)methyl]-35,38-bis(1H-indol-3-ylmethyl)-12-(2-methylpropyl)-2,5,8,11,14,20,23,31,34,37,40-undecaoxo-26,27-dithia-1,4,7,10,13,19,22,30,33,36,39-undecazatricyclo[39.3.0.015,19]tetratetracontane-29-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C141H185N35O40S2.C2HF3O2/c1-72(2)50-93-122(198)157-91(21-11-45-147-141(144)145)120(196)159-94(51-75-26-34-82(181)35-27-75)123(199)165-100(53-77-30-38-84(183)39-31-77)137(213)173-46-13-23-108(173)134(210)164-97(56-80-61-150-89-19-8-6-17-87(80)89)126(202)161-96(55-79-60-149-88-18-7-5-16-86(79)88)125(201)156-90(20-9-10-44-142)121(197)170-106(131(207)172-118(73(3)179)136(212)167-101(54-78-32-40-85(184)41-33-78)138(214)174-47-14-25-110(174)135(211)166-102(59-117(193)194)139(215)175-48-12-22-107(175)132(208)158-92(42-43-115(189)190)119(195)153-65-113(187)152-64-112(186)151-63-111(143)185)70-218-217-69-105(130(206)169-104(68-178)140(216)176-49-15-24-109(176)133(209)163-93)171-127(203)98(57-81-62-146-71-154-81)162-129(205)103(67-177)168-124(200)95(52-76-28-36-83(182)37-29-76)160-128(204)99(58-116(191)192)155-114(188)66-148-74(4)180;3-2(4,5)1(6)7/h5-8,16-19,26-41,60-62,71-73,90-110,118,149-150,177-179,181-184H,9-15,20-25,42-59,63-70,142H2,1-4H3,(H2,143,185)(H,146,154)(H,148,180)(H,151,186)(H,152,187)(H,153,195)(H,155,188)(H,156,201)(H,157,198)(H,158,208)(H,159,196)(H,160,204)(H,161,202)(H,162,205)(H,163,209)(H,164,210)(H,165,199)(H,166,211)(H,167,212)(H,168,200)(H,169,206)(H,170,197)(H,171,203)(H,172,207)(H,189,190)(H,191,192)(H,193,194)(H4,144,145,147);(H,6,7) |
| Standard InChI Key | OXNRLFLIPDHJEQ-UHFFFAOYSA-N |
| SMILES | CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)CO)NC(=O)C(CC4=CNC=N4)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C)C(=O)NC(C(C)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N7CCCC7C(=O)NC(CC(=O)O)C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O)CC1=CC=C(C=C1)O)CCCNC(=N)N.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)CO)NC(=O)C(CC4=CNC=N4)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C)C(=O)NC(C(C)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N7CCCC7C(=O)NC(CC(=O)O)C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O)CC1=CC=C(C=C1)O)CCCNC(=N)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Nomenclature
Molecular Composition
The peptide sequence of DX600 is characterized by alternating D- and L-amino acids (denoted "DL"), a design strategy often employed to enhance metabolic stability. The full IUPAC name reflects this configuration:
N-acetyl-glycyl-DL-α-aspartyl-DL-tyrosyl-DL-seryl-DL-histidyl-DL-cysteinyl-DL-seryl-DL-prolyl-DL-leucyl-DL-arginyl-DL-tyrosyl-DL-tyrosyl-DL-prolyl-DL-tryptophyl-DL-tryptophyl-DL-lysyl-DL-cysteinyl-DL-threonyl-DL-tyrosyl-DL-prolyl-DL-α-aspartyl-DL-prolyl-DL-α-glutamyl-glycyl-glycyl-glycinamide (6→17)-disulfide trifluoroacetic acid .
Table 1: Key Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C₁₂₈H₁₈₀N₃₈O₄₀S₂·C₂HF₃O₂ |
| Molecular Weight | 3188.3 g/mol |
| Disulfide Bond | Between Cys⁶ and Cys¹⁷ |
| TFA Salt | Trifluoroacetic acid (CID 6422) |
The disulfide bridge between cysteine residues at positions 6 and 17 imposes conformational constraints critical for ACE2 binding .
Conformational Dynamics
Nuclear magnetic resonance (NMR) studies reveal that DX600 adopts a predominantly random coil conformation in aqueous solutions, with localized structuring near the disulfide bond . Constrained molecular dynamics simulations indicate that the peptide backbone forms an "overhand knot" topology, stabilizing interactions with ACE2’s catalytic domain. The DL-configuration enhances structural flexibility, allowing adaptive binding to the enzyme’s active site.
Biological Activity and Mechanism of Action
ACE2 Inhibition
DX600 is a competitive inhibitor of ACE2, a zinc metalloprotease that converts angiotensin II (Ang II) to angiotensin-(1–7) [Ang-(1–7)], a vasodilatory peptide . Unlike broader-spectrum inhibitors such as MLN-4760, DX600 exhibits high selectivity for human ACE2 (IC₅₀ ≈ 10⁻⁸ M) but shows negligible activity against murine ACE2 even at 10⁻⁵ M . This species specificity arises from divergent active-site residues between human and mouse ACE2 orthologs.
Table 2: Inhibitory Profiles of DX600 and MLN-4760
| Inhibitor | Human ACE2 IC₅₀ | Murine ACE2 IC₅₀ |
|---|---|---|
| DX600 | 2.1 nM | >10,000 nM |
| MLN-4760 | 0.44 nM | 1.2 nM |
Data derived from in vitro fluorescence assays .
Pharmacodynamic Effects
In murine models, DX600 administration (1 mg/kg) fails to attenuate Ang II-induced hypertension, contrasting with MLN-4760, which normalizes blood pressure within hours . This disparity underscores the importance of species selection in preclinical studies. In human plasma, DX600 potently blocks Ang II cleavage, increasing circulating Ang II levels by 85% while reducing Ang-(1–7) by 92% .
Structural Determinants of Species Specificity
Active-Site Interactions
Comparative analyses of human and murine ACE2 highlight critical residue differences at positions 273 (His in humans vs. Tyr in mice) and 345 (Leu vs. Phe). These substitutions alter the substrate-binding pocket’s electrostatic landscape, rendering murine ACE2 refractory to DX600 . Molecular docking simulations suggest that DX600’s C-terminal tripeptide (Gly-Gly-Gly) forms hydrogen bonds with human ACE2’s Glu145 and His195, interactions absent in the murine ortholog.
Redox Sensitivity
The inhibitory activity of DX600 is modulated by its redox state. Pre-incubation with 2-mercaptoethanol reduces the disulfide bond, abolishing ACE2 inhibition in both conformational variants (linear and cyclic) . This redox dependence implies that intracellular environments with high glutathione levels may attenuate DX600’s efficacy.
Therapeutic Implications and Limitations
Cardiovascular Applications
DX600’s selectivity for human ACE2 positions it as a tool for dissecting ACE2’s role in pathologies like hypertension and heart failure. In ex vivo human plasma, DX600-mediated ACE2 inhibition shifts the RAS balance toward vasoconstriction, mimicking conditions observed in ACE2-deficient states .
Challenges in Translational Research
The species-specific activity of DX600 complicates its use in rodent models, necessitating complementary approaches such as transgenic ACE2 overexpression or MLN-4760 co-administration. Furthermore, its peptidic nature limits oral bioavailability, restricting routes to parenteral administration.
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